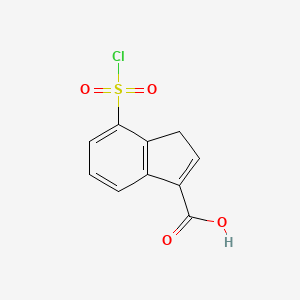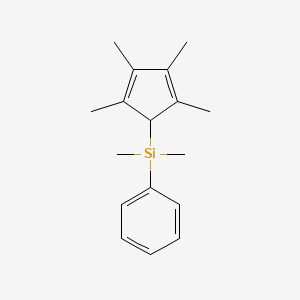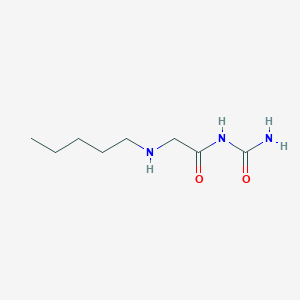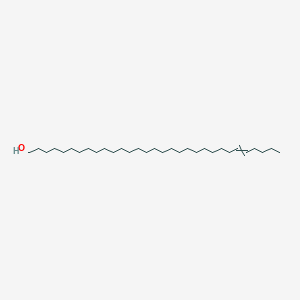![molecular formula C13H28O2Si B14281456 Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 157310-14-0](/img/structure/B14281456.png)
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is a derivative of butanal, where the hydrogen atom at the fourth position is replaced by a tris(1-methylethyl)silyl group. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the hydrosilylation of butanal with tris(1-methylethyl)silane. This reaction is catalyzed by transition metals such as platinum or rhodium under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Types of Reactions:
Oxidation: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .
Comparison with Similar Compounds
Butanal: The parent compound without the silyl group.
Butanal, 4-[[trimethylsilyl]oxy]-: A similar compound with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
Butanal, 4-[[triethylsilyl]oxy]-: Another similar compound with a triethylsilyl group
Uniqueness: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
157310-14-0 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C13H28O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h9,11-13H,7-8,10H2,1-6H3 |
InChI Key |
FKBHQOYTZWRTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)


![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)



![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

